Pyrrolo[2,3-d]pyrimidine derivative 19
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 19 is a member of the pyrrolo[2,3-d]pyrimidine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and structural versatility . Pyrrolo[2,3-d]pyrimidine derivatives have been studied extensively for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer compounds .
Preparation Methods
The synthesis of pyrrolo[2,3-d]pyrimidine derivative 19 involves several steps, typically starting from 5-bromo-2,4-dichloropyrimidine . One common method includes the following steps:
N-Alkylation: 5-bromo-2,4-dichloropyrimidine is selectively N-alkylated with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Sonogashira Coupling: The intermediate undergoes a palladium-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product.
Cyclization: The product is then cyclized using tetra-n-butylammonium fluoride (TBAF) to form the pyrrolo[2,3-d]pyrimidine core.
Hydrolysis: The compound is hydrolyzed using hydrochloric acid to obtain the final product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of microwave-assisted reactions and Cu-catalyzed reactions to improve yield and reduce reaction times .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivative 19 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) to modify the compound’s structure.
Common reagents and conditions used in these reactions include cyclopentylamine, 3,3-diethoxy-propyne, palladium catalysts, TBAF, hydrochloric acid, oxone, DMF, NaBH4, I2, and KI . Major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with different functional groups .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 19 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 19 involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also modulates inflammatory pathways by inhibiting the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 19 can be compared with other similar compounds, such as:
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: These compounds have a similar core structure but differ in their biological activities and potency.
7-Deazapurine Derivatives: These compounds share structural similarities with pyrrolo[2,3-d]pyrimidines and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
Tubercidin, Toyocamycin, and Sangivamycin: These are natural products with a pyrrolo[2,3-d]pyrimidine scaffold and are known for their antibiotic properties.
This compound is unique due to its specific substitution pattern and its ability to inhibit multiple kinases with high potency .
Properties
Molecular Formula |
C36H35N7O2 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
6-cyclopropyl-2-[2-(hydroxymethyl)-3-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]phthalazin-1-one |
InChI |
InChI=1S/C36H35N7O2/c1-41-13-15-42(16-14-41)20-23-5-7-25(8-6-23)32-18-30-34(37-22-38-35(30)40-32)29-3-2-4-33(31(29)21-44)43-36(45)28-12-11-26(24-9-10-24)17-27(28)19-39-43/h2-8,11-12,17-19,22,24,44H,9-10,13-16,20-21H2,1H3,(H,37,38,40) |
InChI Key |
HPYIZQVYHGPMDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N=CN=C4N3)C5=C(C(=CC=C5)N6C(=O)C7=C(C=C(C=C7)C8CC8)C=N6)CO |
Origin of Product |
United States |
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